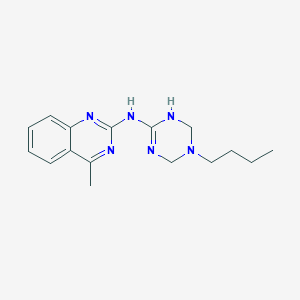

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine

Description

N-(5-Butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a butyl group at the 5-position and linked to a 4-methylquinazolin-2-amine moiety. The compound’s structure combines the electron-deficient triazine ring with the planar quinazoline system, which may confer unique electronic and steric properties.

Properties

Molecular Formula |

C16H22N6 |

|---|---|

Molecular Weight |

298.39 g/mol |

IUPAC Name |

N-(3-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C16H22N6/c1-3-4-9-22-10-17-15(18-11-22)21-16-19-12(2)13-7-5-6-8-14(13)20-16/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,19,20,21) |

InChI Key |

IOPWJDNGHOADOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CNC(=NC1)NC2=NC3=CC=CC=C3C(=N2)C |

Origin of Product |

United States |

Biological Activity

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H26N6

- Molecular Weight : 326.44 g/mol

- LogP : 4.3417

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 2

- Polar Surface Area : 53.292 Ų

Structural Representation

The compound features a quinazolinone core linked to a tetrahydrotriazine moiety, which contributes to its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N6 |

| Molecular Weight | 326.44 g/mol |

| LogP | 4.3417 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 53.292 Ų |

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis. SAR studies indicate that modifications to the quinazoline structure can enhance efficacy against resistant strains.

Case Study: Antitubercular Activity

In a study evaluating various quinazoline derivatives, this compound demonstrated submicromolar activity against M. tuberculosis with minimal cytotoxicity towards human fibroblasts (MRC-5) . The mechanism appears to involve inhibition of key enzymes in folate metabolism.

Anticancer Activity

Quinazolines are recognized for their anticancer properties due to their ability to inhibit various kinases involved in tumor progression.

The compound targets the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer growth. In vitro studies have shown that derivatives of quinazoline can achieve IC50 values as low as 0.47 nM against EGFR-TK .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the quinazoline ring significantly influences biological activity:

- Substituent Positioning : Meta-nitro groups enhance antitubercular activity.

- Hydrophobic Interactions : The butyl group increases lipophilicity, improving membrane permeability.

- Polar Substituents : These can reduce binding to serum proteins, enhancing bioavailability .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-chlorobenzenesulfonamide | Antibacterial | Sulfonamide group enhances antibacterial properties |

| 5-tert-butyl-3-(2,4-dichloro-5-propargyloxyphenyl)-1,3,4 oxadiazol-2(3H)-one | Antiviral | Different ring structure alters activity |

| N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol) | Antioxidant | Thiol group contributes to antioxidant properties |

Comparison with Similar Compounds

Substituent Variations on the Triazine Ring

The triazine ring in analogous compounds is frequently modified with substituents ranging from alkyl chains to aromatic groups, significantly altering physicochemical properties:

- Butyl vs. Benzyl Groups: The target compound’s 5-butyl group (alkyl chain) contrasts with the 5-benzyl substituent in N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine ().

Cyclohexyl and Methoxybenzyl Modifications :

Compounds like N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine () and 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine () demonstrate further diversity. The cyclohexyl group adds steric bulk, while the methoxybenzyl substituent introduces both polar (methoxy) and hydrophobic (benzyl) features, affecting solubility and target binding .

Modifications on the Quinazoline Ring

The quinazoline moiety is often functionalized to modulate electronic and steric effects:

4-Methyl vs. 4,8-Dimethyl :

The target compound’s 4-methyl group is simpler than the 4,8-dimethylquinazoline in N-(5-benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine (). The additional methyl group at position 8 increases hydrophobicity, which may influence membrane permeability .Ethoxy and Methoxy Substituents :

Substituents like 6-ethoxy () or 6-methoxy () on the quinazoline ring introduce electron-donating groups, altering electronic density and hydrogen-bonding capacity. These modifications could enhance interactions with polar residues in enzymatic active sites .

Structural and Physicochemical Data

The table below summarizes key structural and molecular features of the target compound and its analogues:

*Calculated based on structure; †Inferred from similar analogues; ‡Derived from molecular formula in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.